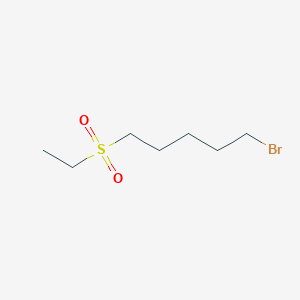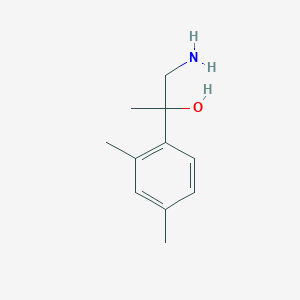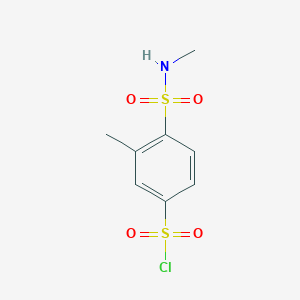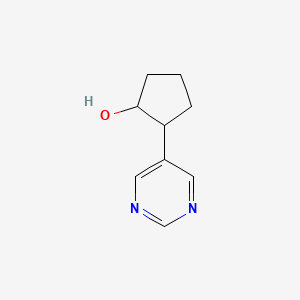
1-Bromo-5-(ethanesulfonyl)pentane
Vue d'ensemble
Description
1-Bromo-5-(ethanesulfonyl)pentane is a chemical compound belonging to the family of alkyl halides. It is characterized by the presence of a bromine atom and an ethanesulfonyl group attached to a pentane chain. This compound is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(ethanesulfonyl)pentane can be synthesized through a multi-step process involving the bromination of pentane followed by the introduction of the ethanesulfonyl group. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromination. The ethanesulfonyl group is then introduced through a sulfonation reaction using ethanesulfonyl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-5-(ethanesulfonyl)pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ethanesulfonyl group can be reduced to an ethanethiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of substituted pentanes with various functional groups.
Reduction: Formation of 1-bromo-5-(ethanethiol)pentane.
Oxidation: Formation of sulfonic acids or sulfonate esters.
Applications De Recherche Scientifique
1-Bromo-5-(ethanesulfonyl)pentane is a versatile compound used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.
Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-(ethanesulfonyl)pentane involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ethanesulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. Molecular targets and pathways include enzyme inhibition and modification of biological macromolecules .
Comparaison Avec Des Composés Similaires
1-Bromopentane: Lacks the ethanesulfonyl group, making it less versatile in certain chemical reactions.
5-Bromo-1-pentanesulfonic acid: Contains a sulfonic acid group instead of an ethanesulfonyl group, leading to different reactivity and applications.
1-Bromo-3-(ethanesulfonyl)propane: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 1-Bromo-5-(ethanesulfonyl)pentane is unique due to the presence of both a bromine atom and an ethanesulfonyl group on a pentane chain. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications .
Propriétés
IUPAC Name |
1-bromo-5-ethylsulfonylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2S/c1-2-11(9,10)7-5-3-4-6-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHAMZZCPKSIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)





![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)


![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)
